molecular formula C10H10FeN2O6 B12978784 iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate CAS No. 85200-40-4

iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate

Cat. No.: B12978784
CAS No.: 85200-40-4
M. Wt: 310.04 g/mol
InChI Key: BVENHKMMOVWIGG-UHFFFAOYSA-J
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Description

Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate is a complex compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Chemical Reactions Analysis

Types of Reactions

Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iron.

    Reduction: Reduction reactions can convert the iron(4+) ion to lower oxidation states.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) or iron(2+) complexes, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate involves its ability to interact with various molecular targets. The iron(4+) ion can participate in redox reactions, facilitating electron transfer processes. The pyrrolidine ring can interact with biological molecules, potentially influencing enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for scientific research .

Properties

CAS No.

85200-40-4

Molecular Formula

C10H10FeN2O6

Molecular Weight

310.04 g/mol

IUPAC Name

iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Fe/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H2,6,7,8,9);/q;;+4/p-4

InChI Key

BVENHKMMOVWIGG-UHFFFAOYSA-J

Canonical SMILES

C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Fe+4]

Origin of Product

United States

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